molecular formula C20H19N3O5S2 B2529743 Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate CAS No. 496027-91-9

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate

Cat. No.: B2529743
CAS No.: 496027-91-9
M. Wt: 445.51
InChI Key: KBMQROAZYWWGOF-UHFFFAOYSA-N
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Description

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors to form the thienopyrimidine core, followed by functionalization to introduce the desired substituents.

    Cyclization Reaction: The initial step involves the formation of the thienopyrimidine core through a cyclization reaction.

    Functionalization: After forming the thienopyrimidine core, the next step is to introduce the acetamido and isophthalate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the thienopyrimidine core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA or RNA, further contributing to its biological effects .

Comparison with Similar Compounds

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate can be compared with other thienopyrimidine derivatives to highlight its uniqueness:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 5-[(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-27-19(25)12-7-13(20(26)28-4-2)9-14(8-12)23-16(24)10-30-18-15-5-6-29-17(15)21-11-22-18/h5-9,11H,3-4,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMQROAZYWWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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